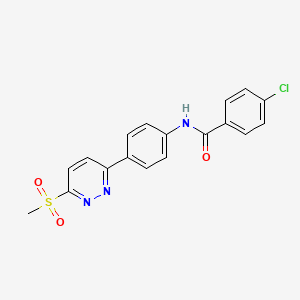![molecular formula C26H31N3O5 B11280121 2-[3-cyclopentyl-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B11280121.png)
2-[3-cyclopentyl-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a mouthful, so let’s break it down. The systematic name reveals its structure:
- 2-[3-cyclopentyl-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide
- It belongs to the class of imidazolidinone derivatives .
- Imidazolidinones are heterocyclic compounds containing an imidazolidinone ring.
- The compound’s structure includes a cyclopentyl group, a methoxyphenyl group, and a propoxyphenyl group.
- It’s an acetamide , indicating the presence of an amide functional group.
- The compound’s molecular formula is C₂₄H₂₈N₂O₅ .
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature.
- industrial production methods likely involve multi-step organic synthesis, starting from commercially available precursors.
- Researchers would need to design and optimize a synthetic pathway based on the desired target.
Chemical Reactions Analysis
- Without precise data, we can discuss potential reactions:
- Oxidation : The methoxyphenyl group could undergo oxidation (e.g., using KMnO₄ or PCC).
- Reduction : Reduction of the imidazolidinone ring (e.g., with LiAlH₄) might be feasible.
- Substitution : The propoxyphenyl group could participate in substitution reactions.
- Major products would depend on reaction conditions and regioselectivity.
Scientific Research Applications
- Medicinal Chemistry : Investigate its potential as a drug candidate (e.g., anti-inflammatory, antitumor, or antimicrobial activity).
- Biochemistry : Study its interactions with enzymes or receptors.
- Materials Science : Explore its use in polymer chemistry or materials synthesis.
- Pharmacology : Assess its pharmacokinetics and pharmacodynamics.
Mechanism of Action
- Unfortunately, specific information on its mechanism of action is lacking.
- Researchers would need to investigate its targets and pathways through experimental studies.
Comparison with Similar Compounds
- Similar Compounds :
- Imidazolidinones : Explore related imidazolidinone derivatives.
- Acetamides : Compare with other acetamide-based compounds.
- Uniqueness :
- Highlight its structural features (cyclopentyl, methoxyphenyl, and propoxyphenyl groups).
- Emphasize any distinct properties or applications.
Properties
Molecular Formula |
C26H31N3O5 |
|---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
2-[3-cyclopentyl-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide |
InChI |
InChI=1S/C26H31N3O5/c1-3-16-34-22-12-8-18(9-13-22)27-24(30)17-23-25(31)29(20-10-14-21(33-2)15-11-20)26(32)28(23)19-6-4-5-7-19/h8-15,19,23H,3-7,16-17H2,1-2H3,(H,27,30) |
InChI Key |
YPZXCWUMYKAWLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2C3CCCC3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3,4-dimethoxyphenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B11280047.png)
![2-{2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxoethoxy}-N-[4-(2-phenylethoxy)phenyl]acetamide](/img/structure/B11280048.png)
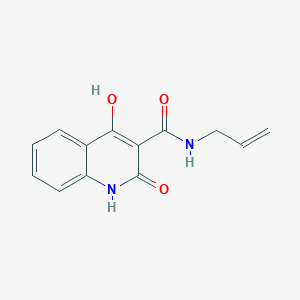
![2-{2-[(4-methoxybenzyl)amino]-2-oxoethoxy}-N,N-diphenylacetamide](/img/structure/B11280055.png)
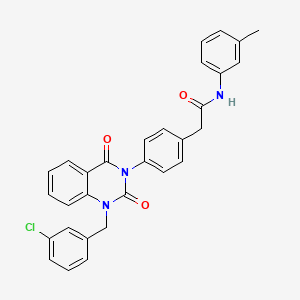
![2-{[5-(5-chloro-1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B11280064.png)
![N-[4-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11280067.png)
![methyl 3-((4-(ethoxycarbonyl)phenyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate](/img/structure/B11280075.png)
![N-(2,4-dimethoxyphenyl)-2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}acetamide](/img/structure/B11280083.png)
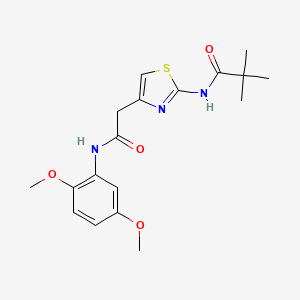
![2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B11280089.png)
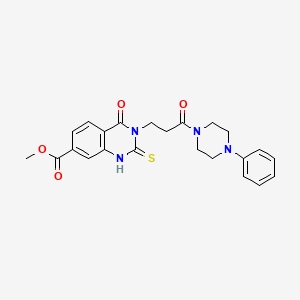
![Methyl 2-{[3-(thiomorpholin-4-ylcarbonyl)quinolin-4-yl]amino}benzoate](/img/structure/B11280091.png)
